2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-11-17-18-16(19)25-10-12-7-13(21)14(8-23-12)24-9-15(22)20-5-3-2-4-6-20/h7-8,11H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXWSIETMSPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether formation: The triazole ring can be functionalized with a thiol group, which is then reacted with a suitable alkylating agent to form the thioether linkage.
Pyranone ring synthesis: The pyranone ring can be synthesized through condensation reactions involving diketones and aldehydes.
Piperidine incorporation: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound suggests potential efficacy against a range of pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Triazoles have been explored for their anticancer activities due to their ability to interfere with cellular processes. The specific structure of this compound may enhance its interaction with cancer cell targets. Preliminary studies suggest that derivatives with triazole functionalities can induce apoptosis in cancer cells, thus highlighting their potential as therapeutic agents .
Anti-inflammatory Effects
The presence of piperidine and triazole in the compound's structure may contribute to anti-inflammatory effects. Research on related compounds indicates that they can modulate inflammatory pathways, offering potential treatment options for diseases characterized by chronic inflammation .
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of triazole derivatives have shown promise for applications in photonic devices. The unique electronic properties imparted by the triazole ring can enhance light-matter interactions, making these compounds suitable for use in optical materials .
Drug Delivery Systems
The ability to modify the solubility and stability of drugs is crucial in pharmaceutical formulations. Compounds like 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one can be engineered into nanocarriers or conjugated with other therapeutic agents to improve drug delivery efficiency and target specificity .
Case Studies
Mechanism of Action
The mechanism of action of “2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogs with Triazole Moieties
Several substituted 1,2,4-triazole derivatives from share the triazole core but differ in substituents and appended groups (Table 1). These compounds were synthesized with high yields (80–93%) and characterized via NMR and HRMS .
Table 1: Comparison of Triazole Derivatives
| Compound ID | Substituents on Triazole | Appended Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 6l | 4-Methoxyphenyl, thiophen-2-yl | 5-(Trifluoromethyl)furan-2-ylmethylthio | 93 | 125–128 |
| 6m | 4-Methoxyphenyl, thiophen-2-yl | 5-Methylpyridinylmethylthio | 92 | 196–198 |
| 6n | 4-Methoxyphenyl, thiophen-2-yl | Benzo[d]thiazol-2-ylmethoxy | 80 | 155–157 |
| 6r | 4-Methoxyphenyl, 4-chlorophenyl | Benzo[d]thiazol-2-ylmethylthio | 91 | 176–177 |
Key Observations:
- Unlike analogs with thiophene or benzothiazole appendages, the target compound features a pyranone scaffold, which may confer distinct conformational rigidity or hydrogen-bonding capacity.
- High synthetic yields (≥80%) across analogs suggest that the thioether linkage is a robust synthetic strategy, applicable to the target compound .
Pyranone/Piperidine Derivatives
The product index () lists BI81840 , a pyran-4-one derivative with structural similarities to the target compound (Table 2) .
Table 2: Comparison with BI81840
| Compound | Pyranone Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | - 2-((4-methyl-1,2,4-triazol-3-yl)thio)methyl - 5-(2-oxo-2-(piperidin-1-yl)ethoxy) |
Not Provided | Not Provided |
| BI81840 | - 2-[(4-Benzylpiperazin-1-yl)methyl] - 5-[2-oxo-2-(piperidin-1-yl)ethoxy] |
C24H31N3O4 | 425.52 |
Key Observations:
- Both compounds share the 5-(2-oxo-2-(piperidin-1-yl)ethoxy) group , which likely enhances solubility or receptor binding.
- BI81840 replaces the triazole-thioether group with a benzylpiperazinylmethyl substituent, introducing a bulkier, more lipophilic moiety. This substitution may affect pharmacokinetic properties (e.g., metabolic stability, membrane permeability).
Biological Activity
The compound 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a novel derivative of triazole that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to delve into the biological activities associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 4-methyl-4H-1,2,4-triazole moiety linked to a piperidine group through a thioether bond. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with various biological targets due to its diverse functional groups.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, a related triazole compound was evaluated against various cancer cell lines, revealing promising results:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide | HCT-116 (Colon) | 6.2 |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide | T47D (Breast) | 27.3 |
These results indicate that triazole derivatives can inhibit cancer cell proliferation effectively, suggesting that our compound may also possess similar properties due to its structural similarities with these active derivatives .
Antimicrobial Activity
Triazole compounds have been reported to exhibit antimicrobial properties. A study on mercapto-substituted triazoles indicated their effectiveness against various pathogens. The following table summarizes the antimicrobial activity of selected triazole derivatives:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 4-Methyl-4H-1,2,4-triazole-3-thiol | E. coli | 15 |
| 4-Methyl-4H-1,2,4-triazole | S. aureus | 18 |
The presence of the thioether linkage in our compound may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy .
The biological activity of triazoles often involves the inhibition of key enzymes or pathways within cells. For example:
- Fungal Inhibition : Triazoles inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis.
- Cancer Cell Apoptosis : Some triazoles induce apoptosis in cancer cells by activating caspase pathways.
Given the structural features of our compound, it is plausible that it may interact with similar biological pathways.
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of triazoles and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines. Notably:
- Compound A showed significant activity against breast cancer cells with an IC50 value of 43.4 μM.
This study emphasizes the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Testing
In another investigation focusing on the antimicrobial properties of triazole derivatives, researchers found that certain modifications led to increased effectiveness against resistant strains of bacteria. The compound's thioether group was critical in improving its solubility and bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis involves sequential functionalization of the pyran-4-one core. A plausible route includes:
- Step 1: Introduce the 2-oxo-2-(piperidin-1-yl)ethoxy group via nucleophilic substitution, as seen in analogous pyrimidinone derivatives using chloroethyl intermediates .
- Step 2: Attach the triazole-thio-methyl moiety through thioether linkage formation. highlights copper-catalyzed "click" reactions for triazole incorporation, though adaptation to thiol-triazole coupling may require optimizing reaction conditions (e.g., DMF/THF, room temperature) .
- Step 3: Final purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dioxane mixtures, as described for structurally related heterocycles .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- FTIR: Identify key functional groups (e.g., C=O stretch of pyran-4-one at ~1650–1700 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹) .
- NMR:
- X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for pyrazol-5-one analogs in .
Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Mitigation strategies include:
- Orthogonal Assays: Validate using fluorescence polarization (FP) and radiometric assays to cross-check inhibition potency .
- Stability Studies: Monitor degradation in DMSO/buffer via HPLC ( ) to rule out artifacts from hydrolyzed byproducts .
- Molecular Docking: Compare binding poses with co-crystallized kinase inhibitors to identify critical interactions (e.g., piperidine’s role in hydrophobic pocket engagement) .
Advanced: What strategies improve the yield of the piperidinyl ethoxy substituent during synthesis?
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidine oxygen .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ethoxy-piperidine coupling, as shown for similar etherifications in .
- Purification: Remove unreacted piperidine via acid-base extraction (e.g., 1M HCl wash) before chromatographic purification .
Advanced: How can solubility limitations in cell-based assays be addressed?
- Co-Solvents: Use <1% DMSO or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Approach: Modify the 2-oxo group to a phosphate ester (hydrolyzable in vivo), as demonstrated for pyranone derivatives in .
- Salt Formation: Convert the compound to a hydrochloride salt via reaction with HCl in ethanol, improving solubility by >10-fold ( ) .
Basic: What in vitro models are suitable for initial biological screening?
- Kinase Panels: Prioritize assays targeting PI3K/AKT/mTOR or JAK/STAT pathways, given structural similarities to triazole-pyranone kinase inhibitors .
- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) due to the thioether group’s known role in membrane disruption .
Advanced: How to analyze regioselectivity challenges in triazole-thio-methyl linkage formation?
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict thermodynamic favorability of 1,2,4-triazole vs. 1,3,4-isomer formation .
- LC-MS Monitoring: Track reaction intermediates in real-time to identify off-pathway products ( ) .
Advanced: What structural analogs are critical for SAR studies?
- Pyran-4-one Core Modifications: Compare with 3-methyl or 6-ethyl derivatives to assess steric effects on bioactivity .
- Piperidine Replacement: Substitute with morpholine or azepane to evaluate ring size impact on target binding .
Basic: How to validate compound purity for publication?
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; purity ≥95% by AUC .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values ( ) .
Advanced: What crystallographic techniques resolve ambiguity in the pyranone conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
